Ebastine-d5 is a deuterium-labeled derivative of Ebastine, which is classified as a second-generation histamine H1 receptor antagonist. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and metabolic profiles of Ebastine. The incorporation of deuterium atoms into the Ebastine molecule allows researchers to trace the compound through various biochemical processes without significantly altering its pharmacological properties .
Ebastine-d5 is synthesized from its parent compound, Ebastine, which is commonly used in the treatment of allergic conditions such as hay fever and urticaria. The deuterium labeling is achieved through specific synthetic methods that facilitate the incorporation of deuterium into the molecular structure, thereby enhancing its utility in research settings .
The synthesis of Ebastine-d5 involves hydrogen-deuterium exchange reactions, where deuterium atoms are introduced into the Ebastine structure. This process typically begins with the standard synthesis of Ebastine, followed by the application of deuterated reagents under controlled conditions.
Synthetic Routes:
The molecular formula for Ebastine-d5 is , where five hydrogen atoms are replaced by deuterium. The molar mass of this compound is approximately 267.36544 g/mol.
Key Structural Features:
Ebastine-d5 can undergo various chemical reactions that are crucial for understanding its metabolic pathways and pharmacological properties.
Types of Reactions:
These reactions yield various derivatives that are valuable for pharmacological and metabolic studies.
Ebastine-d5 functions primarily as a histamine H1 receptor antagonist. By blocking the action of histamine—a compound released during allergic reactions—Ebastine-d5 helps mitigate allergic symptoms.
Biochemical Properties:
Ebastine-d5 serves multiple scientific purposes:
Ebastine-d5 (CAS 1216953-13-7) is a deuterated isotopologue of the second-generation histamine H1 receptor antagonist ebastine. Its molecular formula is C32H34D5NO2, with a molecular weight of 474.69 g/mol, representing a mass increase of approximately 5 atomic mass units compared to the unlabeled compound [3] [10]. The deuterium atoms are specifically incorporated at five positions on one phenyl ring, resulting in the chemical name 1-(4-(tert-butyl)phenyl)-4-(4-(phenyl(phenyl-d5)methoxy)piperidin-1-yl)butan-1-one [4]. This strategic deuteration replaces hydrogen atoms at positions most resistant to metabolic cleavage, thereby enhancing molecular stability without altering the pharmacodynamic properties of the parent compound [3] [6].
The isotopic labeling serves dual analytical purposes:
Table 1: Molecular Characteristics of Ebastine-d5
Property | Specification | |
---|---|---|
CAS Number | 1216953-13-7 | |
Molecular Formula | C32H34D5NO2 | |
Exact Mass | 474.69 g/mol | |
Deuterium Positions | Five deuterium atoms on one phenyl ring | |
SMILES Notation | C(OC1CCN(CCCC(=O)C2=CC=C(C(C)(C)C)C=C2)CC1)(C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])C4=CC=CC=C4 | [4] |
Table 2: Comparative Deuteration Patterns in Pharmaceutical Standards
Deuteration Pattern | Analytical Advantages | Synthetic Challenges |
---|---|---|
Peripheral phenyl-d5 (Ebastine-d5) | Minimal risk of deuterium exchange; metabolic stability | Selective deuteration requires controlled reaction conditions |
Aliphatic deuteration | Easier synthesis via H/D exchange | Potential deuterium loss via metabolic oxidation |
Multi-site deuteration | Higher mass shifts for better resolution | Complex purification requirements |
The emergence of deuterated pharmaceutical standards traces back to the 1960s when stable isotopes first gained prominence in metabolic studies. Early deuterated analogs faced limitations due to isotopic exchange and metabolic lability, prompting advances in selective deuteration techniques [6]. Ebastine-d5 exemplifies modern deuterated standard design, with its site-specific deuteration reflecting three decades of innovation in isotopic chemistry [10].
The development pathway of ebastine-d5 was driven by two critical needs in antihistamine research:
Synthetic approaches to ebastine-d5 involve catalytic deuteration of precursor molecules under controlled conditions, typically employing platinum or palladium catalysts in deuterium oxide environments. This process achieves >99% isotopic enrichment, a prerequisite for reliable mass spectrometric applications [3] [6]. The evolution of deuteration techniques has progressively addressed earlier limitations like isotopic dilution and exchange reactions, resulting in contemporary standards that maintain isotopic integrity throughout complex analytical workflows [10].
Ebastine-d5 serves as a cornerstone in bioanalytical workflows for allergy research, primarily functioning as an internal standard for quantifying both ebastine and its pharmacologically active metabolite, carebastine, in biological matrices. Its application spans three critical domains:
Table 3: Analytical Applications of Ebastine-d5 in Pharmacological Research
Application Domain | Specific Use Case | Technical Impact |
---|---|---|
Bioanalytical Quantification | Internal standard for LC-MS/MS assays of ebastine | Reduces matrix effects; improves accuracy to >98% |
Metabolic Studies | Tracing of metabolic pathways | Confirmed CYP3A4-mediated primary metabolism |
Method Validation | QC standard for ANDA submissions | Meets regulatory requirements for specificity |
Protein Binding Studies | Isotopic differentiation in equilibrium dialysis | Enables simultaneous measurement of free/bound fractions |
Table 4: Spectral Characteristics of Ebastine-d5 vs. Native Ebastine
Analytical Technique | Ebastine Signature | Ebastine-d5 Signature | Resolution Advantage |
---|---|---|---|
LC-MS/MS (ESI+) | m/z 470.3 → 167.1 | m/z 475.3 → 167.1 | Δ5 amu baseline separation |
NMR (¹H) | Phenyl protons at 7.2-7.4 ppm | Absence of signals at deuteration sites | Clear identification in mixtures |
HPLC-UV | Retention time 8.7 min | Co-elution with native compound | Not distinguishable |
The implementation of ebastine-d5 in regulatory applications is particularly noteworthy. As a certified reference standard, it supports Abbreviated New Drug Application (ANDA) submissions by enabling method validation studies that demonstrate specificity, accuracy, and precision according to ICH Q2(R1) guidelines [4] [10]. This role has become increasingly vital as regulatory agencies worldwide heighten scrutiny of bioanalytical data quality. Furthermore, the standard's traceability to pharmacopeial references ensures that analytical methods remain transferable across laboratories and instrument platforms, a critical requirement in global pharmaceutical development [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9